molecular formula C18H20N2O2S2 B2809327 2-((3-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole CAS No. 868217-67-8

2-((3-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole

Cat. No.: B2809327
CAS No.: 868217-67-8
M. Wt: 360.49
InChI Key: WKSKLOQCJOGLAF-UHFFFAOYSA-N
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Description

2-((3-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

While the mechanism of action for the specific compound isn’t available, a related compound, named K-10, was found to have a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa through the enhancement of root-related signaling responses .

Safety and Hazards

While specific safety data for “2-((3-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole” isn’t available, safety data sheets for similar compounds suggest precautions such as avoiding dust formation, avoiding breathing vapors, mist or gas, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-((3-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the tosyl and 3-methylbenzylthio groups allows for a wide range of chemical modifications and applications, making it a versatile compound for research and development.

Properties

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c1-14-6-8-17(9-7-14)24(21,22)20-11-10-19-18(20)23-13-16-5-3-4-15(2)12-16/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSKLOQCJOGLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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